1-(Bromomethyl)bicyclo[1.1.1]pentane
CAS No.: 161043-38-5
Cat. No.: VC2746343
Molecular Formula: C6H9B
Molecular Weight: 161.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 161043-38-5 |
|---|---|
| Molecular Formula | C6H9B |
| Molecular Weight | 161.04 g/mol |
| IUPAC Name | 1-(bromomethyl)bicyclo[1.1.1]pentane |
| Standard InChI | InChI=1S/C6H9Br/c7-4-6-1-5(2-6)3-6/h5H,1-4H2 |
| Standard InChI Key | ASZCSSCMSDFJJR-UHFFFAOYSA-N |
| SMILES | C1C2CC1(C2)CBr |
| Canonical SMILES | C1C2CC1(C2)CBr |
Introduction
Chemical Identity and Structural Characteristics
1-(Bromomethyl)bicyclo[1.1.1]pentane represents a bicyclic alkane derivative with a bromomethyl substituent at one of the bridgehead positions. The compound belongs to the class of halogenated hydrocarbons and is characterized by its highly strained bicyclic framework.
Basic Identification Parameters
The compound is uniquely identified through several standardized parameters, as shown in Table 1.
| Parameter | Value |
|---|---|
| CAS Number | 161043-38-5 |
| Molecular Formula | C₆H₉Br |
| Molecular Weight | 161.04 g/mol |
| IUPAC Name | 1-(bromomethyl)bicyclo[1.1.1]pentane |
| SMILES | BrCC12CC(C1)C2 |
| InChI | InChI=1S/C6H9Br/c7-4-6-1-5(2-6)3-6/h5H,1-4H2 |
| InChIKey | ASZCSSCMSDFJJR-UHFFFAOYSA-N |
| MDL Number | MFCD20633000 |
Structural Features
The structure of 1-(bromomethyl)bicyclo[1.1.1]pentane consists of a bicyclo[1.1.1]pentane core with a bromomethyl group attached at one of the bridgehead positions. The BCP scaffold itself is highly strained yet remarkably stable, with a strain energy of approximately 65-68 kcal/mol for the parent hydrocarbon (compared to 27.5 kcal/mol for cyclopropane) . This strain primarily arises from significant destabilizing overlap of the rear lobes of bridgehead orbitals directed at substituent positions .
The compound features several distinctive structural characteristics:
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A rigid three-dimensional cage structure
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High carbon bond saturation (Fsp³ = 1)
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Minimal conformational flexibility
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Three concyclic secondary bridge positions
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Two tertiary bridgehead positions, one of which bears the bromomethyl substituent
This unique architecture contributes to its value as a bioisostere in medicinal chemistry, offering three-dimensional vectors distinctly different from traditional aromatic systems .
Physicochemical Properties
The physicochemical profile of 1-(bromomethyl)bicyclo[1.1.1]pentane influences its reactivity, stability, and utility in synthetic applications. These properties are crucial for understanding its behavior in various chemical environments.
Physical Properties
Table 2 summarizes the key physical properties of 1-(bromomethyl)bicyclo[1.1.1]pentane.
| Property | Value |
|---|---|
| Physical State | Not specified in sources |
| Density | 1.6±0.1 g/cm³ |
| Boiling Point | 110.9±8.0 °C at 760 mmHg |
| Melting Point | Not available |
| Flash Point | 29.7±13.6 °C |
| LogP | 2.45 |
| Vapor Pressure | 27.4±0.2 mmHg at 25°C |
| Index of Refraction | 1.593 |
| Polar Surface Area | 0 Ų |
| Heavy Atoms Count | 7 |
| Rotatable Bond Count | 1 |
| H-Bond Acceptors | 0 |
| H-Bond Donors | 0 |
The moderate lipophilicity (LogP = 2.45) combined with the absence of hydrogen bond donors or acceptors contributes to the compound's distinctive behavior in biological systems, often improving membrane permeability when incorporated into drug molecules .
Hazard Classification
Safety considerations are important when handling 1-(bromomethyl)bicyclo[1.1.1]pentane. The compound is classified with the following hazard codes:
This classification necessitates appropriate safety precautions during handling and storage of the compound.
Synthesis Methods
Several strategies have been developed for the synthesis of 1-(bromomethyl)bicyclo[1.1.1]pentane, reflecting growing interest in BCP derivatives for pharmaceutical applications.
Synthesis from [1.1.1]Propellane
The most common approach to synthesizing 1-(bromomethyl)bicyclo[1.1.1]pentane involves [1.1.1]propellane as a key intermediate. [1.1.1]Propellane serves as an excellent precursor due to the strained central bond that readily undergoes addition reactions .
A continuous flow process for generating [1.1.1]propellane on demand has been developed, providing solutions that can be directly derivatized into various BCP species including 1-(bromomethyl)bicyclo[1.1.1]pentane. This approach has achieved throughputs up to 8.5 mmol h⁻¹, offering an attractive and straightforward access to gram quantities of selected BCP building blocks .
Photochemical Methods
Photochemical transformations have proven effective for the synthesis of BCP derivatives. A continuous photochemical transformation of [1.1.1]propellane into valuable BCPs has been reported . This approach involves the photolysis of appropriate precursors to generate reactive intermediates that form the BCP scaffold.
One-Step Processes for BCP Derivatives
Recent developments have focused on more efficient methods for preparing BCP derivatives. A patent describes an improved method for the one-step preparation of asymmetrically 1,3-disubstituted BCP intermediates using photochemical and/or radical reactions . The resulting intermediates can be further functionalized to obtain various BCP derivatives, potentially including 1-(bromomethyl)bicyclo[1.1.1]pentane.
A significant advancement in the field involves a convenient method for acylation of [1.1.1]propellane to give BCP carboxamides and ketones, which provides a straightforward one-step access to monosubstituted BCP compounds . Such methodologies could be adapted for the preparation of 1-(bromomethyl)bicyclo[1.1.1]pentane.
Reactivity Patterns
The reactivity of 1-(bromomethyl)bicyclo[1.1.1]pentane is primarily governed by the bromomethyl group and the strained BCP structure, making it a versatile intermediate for diverse transformations.
Nucleophilic Substitution Reactions
Applications in Medicinal Chemistry
1-(Bromomethyl)bicyclo[1.1.1]pentane has gained significant attention in medicinal chemistry due to its utility as a building block for incorporating the BCP motif into drug candidates.
Bioisosteric Replacement
The BCP scaffold has emerged as a valuable bioisostere for various functional groups in drug design:
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Replacement for phenyl rings
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Alternative to internal alkynes
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Substitute for tert-butyl groups
These replacements often lead to compounds with improved drug-like properties. The three-dimensional nature of the BCP motif allows for "escaping from flatland," which can enhance potency, selectivity, and pharmacokinetic profiles of drug candidates .
Improved Pharmacokinetic Properties
Incorporation of BCP units into drug candidates has been associated with several advantageous pharmacokinetic properties:
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Increased aqueous solubility
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Enhanced metabolic stability
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Improved passive permeability
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Better oral absorption characteristics
For example, replacement of a central, para-substituted fluorophenyl ring in the γ-secretase inhibitor BMS-708,163 with the BCP motif led to the discovery of a compound with equivalent enzyme inhibition but significant improvements in passive permeability and aqueous solubility. The modified biopharmaceutical properties translated into excellent oral absorption characteristics (approximately 4-fold increase in Cmax and AUC values) .
Case Studies
Several studies have demonstrated the value of BCP derivatives in drug development:
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LpPLA2 Inhibitors: Investigation of a BCP as a phenyl replacement within LpPLA2 inhibitors showed that the isostere was well tolerated and positively impacted the physicochemical profile .
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Resveratrol Analogs: The synthesis of BCP-resveratrol was undertaken to mitigate the poor bioavailability of resveratrol. The BCP-modified version was hypothesized to have an inherently better in vivo pharmacokinetic profile compared to its natural counterpart .
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IDO1 Inhibitors: Replacing phenyl rings with BCP motifs has improved metabolic stability in IDO1 inhibitors, demonstrating the compound's utility in drug design.
Recent Developments and Future Directions
Research on BCP derivatives, including 1-(bromomethyl)bicyclo[1.1.1]pentane, continues to advance with new synthetic methodologies and applications.
Organometallic Bridge Diversification
Recent work has focused on the synthesis of diverse 1,2,3-trifunctionalized BCPs through lithium-halogen exchange of a readily accessible BCP bromide, potentially including 1-(bromomethyl)bicyclo[1.1.1]pentane. This approach, coupled with medicinally relevant product derivatizations, provides rapid and straightforward access to unprecedented BCP structural diversity (more than 20 previously unknown motifs) .
Additionally, a method for the synthesis of enantioenriched "chiral-at-BCP" bicyclo[1.1.1]pentanes has been described through a novel stereoselective bridgehead desymmetrization .
Continuous Flow Chemistry
The development of continuous flow processes for the generation and functionalization of [1.1.1]propellane represents a significant advance in making BCP derivatives more accessible. This technology enables on-demand production of [1.1.1]propellane that can be directly derivatized into various BCP species, potentially including 1-(bromomethyl)bicyclo[1.1.1]pentane .
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